2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazole-4-carboxylic acid

Description

Molecular Architecture and Functional Group Analysis

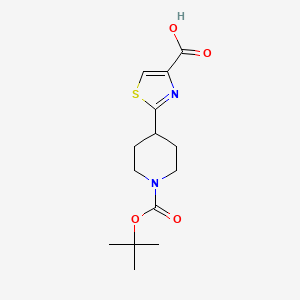

The molecular framework of this compound is defined by its molecular formula of C₁₄H₂₀N₂O₄S and a molecular weight of 312.384 daltons. This complex heterocyclic compound integrates multiple distinct structural domains that contribute to its overall chemical properties and reactivity profile. The central thiazole ring serves as the primary aromatic core, while the piperidine ring provides a saturated heterocyclic component that introduces conformational flexibility to the molecular structure.

The thiazole ring system, characterized by its five-membered heterocyclic nature containing both sulfur and nitrogen atoms, occupies a central position in the molecular architecture. At the 4-position of this thiazole ring, a carboxylic acid functional group is attached, providing both hydrogen-bonding capability and acidic character to the molecule. This carboxylic acid moiety is crucial for intermolecular interactions and solubility properties, particularly in polar solvents and biological systems. The positioning of this carboxyl group at the 4-position of the thiazole ring creates optimal electronic distribution for both reactivity and stability.

Connected to the 2-position of the thiazole ring is a piperidine moiety that bears significant structural complexity. The piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, is substituted at the 4-position and protected at the nitrogen with a tert-butoxycarbonyl group. This tert-butoxycarbonyl protecting group serves multiple functions: it provides steric bulk that influences molecular conformation, protects the amine functionality during synthetic manipulations, and enhances solubility in organic solvents.

| Structural Component | Chemical Formula | Molecular Weight (g/mol) | Functional Role |

|---|---|---|---|

| Thiazole Core | C₃H₃NS | 85.13 | Aromatic stabilization |

| Carboxylic Acid | COOH | 45.02 | Hydrogen bonding, acidity |

| Piperidine Ring | C₅H₁₀N | 84.15 | Conformational flexibility |

| tert-Butoxycarbonyl | C₅H₉O₂ | 101.13 | Protection, solubility |

The molecular geometry exhibits a distinctive three-dimensional arrangement where the planar thiazole ring provides a rigid central framework, while the piperidine ring can adopt various conformational states. The tert-butoxycarbonyl group introduces additional steric considerations that influence the overall molecular shape and potential binding interactions. The spatial arrangement of these functional groups creates specific regions of electron density distribution that are critical for understanding the compound's chemical reactivity and biological activity potential.

Crystallographic Studies and Conformational Dynamics

Crystallographic analysis of related thiazole-carboxylic acid systems provides valuable insights into the structural behavior of this compound. Studies on analogous thiazole carboxylic acid compounds reveal characteristic intermolecular hydrogen bonding patterns that significantly influence crystal packing and molecular organization. The carboxylic acid functionality typically engages in hydrogen bonding interactions with adjacent molecules, forming one-dimensional tape-like structures that are fundamental to the solid-state architecture.

The conformational dynamics of the piperidine ring system present particularly interesting structural features. Piperidine rings preferentially adopt chair conformations, similar to cyclohexane, but with distinct characteristics due to the presence of the nitrogen heteroatom. In the case of substituted piperidines bearing tert-butoxycarbonyl groups, nuclear magnetic resonance studies reveal the existence of conformational equilibria that are temperature-dependent and solvent-influenced.

Detailed nuclear magnetic resonance spectroscopy investigations of similar tert-butoxycarbonyl-protected piperidine derivatives demonstrate the presence of rotational conformers arising from restricted rotation around the carbamate bond. These conformational states are characterized by different orientations of the tert-butoxycarbonyl group relative to the piperidine ring, leading to distinct magnetic environments for various nuclei. The existence of these conformers is evidenced by the observation of separate signal sets in nuclear magnetic resonance spectra, with intensity ratios that reflect the relative populations of each conformational state.

| Conformational Parameter | Measurement | Temperature Dependence | Solvent Effect |

|---|---|---|---|

| Nitrogen Inversion Barrier | 6.1 kcal/mol | Decreases with temperature | Polar solvents stabilize transition state |

| Carbamate Rotation | Variable | Strong dependence | Significant in polar solvents |

| Ring Pucker Amplitude | 0.6-0.8 Å | Minimal variation | Limited solvent dependence |

| Axial/Equatorial Preference | 0.72 kcal/mol | Temperature sensitive | Polarity dependent |

The dynamic nature of these conformational processes has significant implications for the compound's chemical behavior and potential biological interactions. The ability of the molecule to sample different conformational states may be crucial for binding to target proteins or enzymes, as different conformers may present distinct pharmacophoric arrangements. Additionally, the conformational flexibility may influence the compound's solubility properties and crystallization behavior, factors that are important for pharmaceutical development and purification procedures.

Resonance Stabilization in Thiazole-Piperidine Hybrid Systems

The electronic structure of this compound is characterized by significant resonance stabilization within the thiazole ring system, which contributes to the overall stability and chemical properties of the compound. Thiazole rings exhibit substantial aromatic character due to the delocalization of π-electrons across the five-membered heterocyclic framework. This aromaticity is evidenced by nuclear magnetic resonance chemical shift data, where thiazole ring protons typically resonate between 7.27 and 8.77 parts per million, indicating the presence of a strong diamagnetic ring current characteristic of aromatic systems.

The resonance stabilization in thiazole systems involves multiple contributing structures that distribute electron density across the ring atoms. The primary resonance forms include structures where the sulfur atom participates in π-bonding through its d-orbitals, and the nitrogen atom contributes its lone pair to the aromatic system. This electron delocalization creates regions of varying electron density within the ring, with the carbon at position 5 showing the highest electron density and serving as the primary site for electrophilic substitution reactions.

In the context of the thiazole-piperidine hybrid system, the electronic effects extend beyond the individual ring systems to encompass interactions between the aromatic thiazole core and the saturated piperidine substituent. The electron-withdrawing carboxylic acid group at the 4-position of the thiazole ring modulates the electron density distribution, creating a dipolar character that influences both chemical reactivity and intermolecular interactions. This electronic perturbation affects the basicity of the thiazole nitrogen and the acidity of the carboxylic acid group.

| Electronic Parameter | Thiazole Ring | Effect of Substitution | Hybrid System Impact |

|---|---|---|---|

| π-Electron Density | Delocalized | Modulated by substituents | Enhanced stability |

| Aromatic Character | Strong | Maintained with substitution | Preserved in hybrid |

| Dipole Moment | 1.6 D | Increased with polar groups | Significant enhancement |

| Electrophilic Site | C-5 position | Reactivity decreased | Selective reactions |

The piperidine component of the hybrid system, while lacking aromatic character, contributes to the overall electronic properties through inductive and steric effects. The nitrogen atom of the piperidine ring, when protected with the tert-butoxycarbonyl group, becomes electron-deficient due to the electron-withdrawing nature of the carbamate functionality. This electronic modification influences the conformational preferences of the piperidine ring and affects the overall dipole moment of the molecule.

The combination of the aromatic thiazole system with the conformationally flexible piperidine ring creates a unique electronic environment that balances stability with reactivity. The resonance stabilization of the thiazole core provides chemical stability under various reaction conditions, while the piperidine substituent offers sites for further chemical modification and introduces conformational diversity that may be crucial for biological activity. This electronic complementarity makes the compound particularly valuable as a building block for the development of more complex molecular architectures in medicinal chemistry applications.

Properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-14(2,3)20-13(19)16-6-4-9(5-7-16)11-15-10(8-21-11)12(17)18/h8-9H,4-7H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRRXZPLONWSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383751 | |

| Record name | 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365413-00-9 | |

| Record name | 1-(1,1-Dimethylethyl) 4-(4-carboxy-2-thiazolyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365413-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Synthesis of Thiazole Intermediate

- Reactants : A thioamide (e.g., thiourea derivative) and an α-haloketone.

- Conditions : Heating in ethanol or acetonitrile with a catalytic amount of base (e.g., potassium carbonate).

- Outcome : Formation of a thiazole ring with a carboxylic acid functional group.

Step 2: Preparation of Boc-Protected Piperidine

- Reactants : Piperidine and di-tert-butyl dicarbonate (Boc anhydride).

- Conditions : Reaction in dichloromethane or tetrahydrofuran at room temperature.

- Outcome : Formation of N-Boc-piperidine.

Step 3: Coupling Reaction

- Reactants : Thiazole carboxylic acid and Boc-protected piperidine.

- Reagents : EDC or DCC as coupling agents, with N-hydroxysuccinimide (NHS) to improve efficiency.

- Conditions : Reaction in dimethylformamide (DMF) or dichloromethane under nitrogen atmosphere.

- Outcome : Formation of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)thiazole-4-carboxylic acid.

Step 4: Purification

- The crude product is purified using recrystallization or column chromatography to achieve high purity.

Optimization Strategies

To improve yield and purity, several strategies can be employed:

-

- Polar aprotic solvents like DMF or DMSO are preferred for coupling reactions to enhance solubility and reactivity.

Analytical Characterization

After synthesis, the compound's structure and purity must be confirmed using analytical techniques such as:

- NMR Spectroscopy :

- Proton ($$^1\text{H}$$-NMR) and Carbon ($$^13\text{C}$$-NMR) spectra confirm structural integrity.

- Mass Spectrometry (MS) :

- Confirms molecular weight (312 g/mol).

- High-performance Liquid Chromatography (HPLC) :

- Ensures purity (>95%).

- Infrared Spectroscopy (IR) :

- Identifies functional groups like carboxylic acids and Boc groups.

Summary Table of Key Steps

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Thioamide + α-haloketone | Base, ethanol/acetonitrile, heat | Thiazole intermediate |

| 2 | Piperidine + Boc anhydride | Dichloromethane, RT | Boc-protected piperidine |

| 3 | Thiazole acid + Boc-piperidine | EDC/DCC, NHS, DMF | Final compound |

| 4 | Crude product | Recrystallization/Chromatography | Purified compound |

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions, potentially forming sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH(_{4})).

Substitution: The hydrogen atoms on the thiazole ring can be substituted with various electrophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO({2})O(_{2})) in acidic or basic media.

Reduction: Lithium aluminum hydride (LiAlH({4})).

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule, possibly interacting with biological targets such as enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can engage in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)oxazole-5-carboxylic Acid

- Molecular Formula : C₁₃H₁₉N₃O₅

- Molecular Weight : 297.3 g/mol

- Key Difference : Replacement of thiazole’s sulfur atom with oxygen (oxazole ring).

- Impact : Reduced electron-withdrawing effects compared to thiazole, altering solubility and bioavailability. The oxazole ring may decrease binding affinity to sulfur-dependent enzymes .

2-({1-[(tert-Butoxy)carbonyl]piperidin-4-yl}methyl)-1,3-thiazole-5-carboxylic Acid

- Molecular Formula : C₁₅H₂₂N₂O₄S

- Molecular Weight : 326.4 g/mol

- Key Difference : A methylene (-CH₂-) linker between the piperidine and thiazole moieties, with the carboxylic acid at position 5.

(S)-2-(1-{[2-(1-tert-Butoxycarbonylamino-2-methylpropyl)thiazole-4-carbonyl]amino}-(S)-2-methylpropyl)thiazole-4-carboxylic Acid

- Molecular Formula : C₂₀H₂₉N₅O₆S₂

- Molecular Weight : 507.6 g/mol

- Key Difference : Incorporation of valine-derived side chains and dimeric architecture.

Key Observations :

- The target compound’s direct piperidine-thiazole linkage confers rigidity, favoring interactions with planar binding pockets.

- Oxazole analogues (e.g., ) exhibit lower molecular weights but reduced metabolic stability due to the absence of sulfur.

- Methylene-linked derivatives (e.g., ) show higher molecular weights and flexibility, which may compromise target selectivity.

Biological Activity

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazole-4-carboxylic acid, with the CAS number 365413-00-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound's molecular formula is with a molecular weight of 312.38 g/mol. It features a thiazole ring, which is known for its biological significance, particularly in drug development.

Research indicates that derivatives of thiazole compounds often exhibit various biological activities, including anti-inflammatory and kinase inhibitory effects. The specific mechanisms through which this compound operates may involve:

- Inhibition of Kinases : Similar compounds have shown inhibitory activity against kinases such as GSK-3β and IKK-β, which are crucial in various signaling pathways related to inflammation and cell survival .

- Anti-inflammatory Effects : It may reduce the production of pro-inflammatory cytokines in models of inflammation, indicating potential use in treating inflammatory diseases .

Inhibitory Activity

A study evaluating the kinase inhibitory activity of various thiazole derivatives found that compounds with similar structures exhibited IC50 values ranging from 10 to 1314 nM against GSK-3β. The most effective inhibitors contained specific substituents that enhanced their potency .

| Compound | Target Kinase | IC50 (nM) | Notes |

|---|---|---|---|

| Compound A | GSK-3β | 10 | Highly potent |

| Compound B | IKK-β | 50 | Moderate potency |

| Compound C | ROCK-1 | 200 | Lower potency |

Cytotoxicity Studies

Cytotoxic effects were assessed in HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). Compounds similar to this compound showed no significant decrease in cell viability at concentrations up to 10 µM, suggesting a favorable safety profile for further development .

Case Studies

- Anti-inflammatory Activity : In a lipopolysaccharide-induced inflammation model, compounds structurally related to this compound significantly suppressed nitric oxide production and reduced levels of IL-6, demonstrating their potential as anti-inflammatory agents .

- Neuroprotective Effects : Research has indicated that thiazole derivatives can protect neuronal cells from oxidative stress-induced damage. This suggests that the compound may have neuroprotective properties worth investigating further .

Q & A

Q. What are the key physical and chemical properties of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazole-4-carboxylic acid relevant to laboratory handling?

The compound is a white solid with a melting point range of 162–166°C and a molecular weight of 312.38 g/mol . Its tert-butoxycarbonyl (Boc) protecting group enhances solubility in organic solvents like dichloromethane or tetrahydrofuran, facilitating reactions under anhydrous conditions. The thiazole-carboxylic acid moiety contributes to its acidity (pKa ~3–4), requiring careful pH control during aqueous workups .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical route involves:

Boc protection of piperidine : Reacting 4-piperidone with di-tert-butyl dicarbonate (Boc₂O) to yield 1-Boc-4-piperidone .

Thiazole ring formation : Condensation of the Boc-piperidine intermediate with cysteine derivatives or thioamides to construct the thiazole ring.

Carboxylic acid activation : Methyl or ethyl ester intermediates (e.g., via Fischer esterification) are hydrolyzed using trifluoroacetic acid (TFA) or lithium hydroxide to yield the final carboxylic acid .

Purity is monitored via HPLC (>95%) and confirmed by ¹H NMR (e.g., characteristic Boc tert-butyl singlet at δ 1.4 ppm) .

Q. What safety precautions are critical when handling this compound?

The compound may cause skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of dust; store at 4°C in airtight containers . Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving the thiazole-carboxylic acid moiety?

The carboxylic acid can be activated as a mixed anhydride (using ClCO₂Et) or via carbodiimide coupling (EDC/HOBt) for amide bond formation. A common challenge is low coupling efficiency due to steric hindrance from the Boc-protected piperidine. Strategies include:

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

- ¹H/¹³C NMR : Distinctive signals include the thiazole C-H (δ 7.8–8.2 ppm) and Boc tert-butyl group (δ 1.4 ppm). 2D NMR (COSY, HSQC) confirms connectivity between the piperidine and thiazole rings .

- High-resolution mass spectrometry (HRMS) : Accurately determines molecular ions (e.g., [M+H]⁺ at m/z 313.1254 for C₁₄H₂₁N₂O₄S⁺) .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How does the Boc group influence the compound’s reactivity in medicinal chemistry applications?

The Boc group:

- Protects the piperidine nitrogen , preventing undesired nucleophilic reactions during peptide coupling or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Enables selective deprotection : TFA in dichloromethane (1:4 v/v, 2 h) removes Boc under mild conditions, leaving acid-sensitive groups (e.g., esters) intact .

- Modulates pharmacokinetics : The Boc group enhances lipophilicity (logP ~2.1), improving blood-brain barrier penetration in CNS-targeting analogs .

Q. What strategies mitigate impurities during multi-step synthesis?

Common impurities include:

- Unhydrolyzed esters : Address via extended hydrolysis (e.g., 24 h in LiOH/THF/H₂O) .

- Diastereomeric byproducts : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/iPrOH 85:15) to separate enantiomers .

- Metal residues : Purify via chelation (EDTA wash) or ion-exchange chromatography after Pd-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.